molecular formula C12H10FNO2 B14869880 2-(4-Fluorophenyl)-2-(1h-pyrrol-1-yl)acetic acid

2-(4-Fluorophenyl)-2-(1h-pyrrol-1-yl)acetic acid

Cat. No.: B14869880
M. Wt: 219.21 g/mol
InChI Key: VDDOPJCLJUIHAV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(1h-pyrrol-1-yl)acetic acid is an organic compound that features a fluorophenyl group and a pyrrole ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-(1h-pyrrol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Formation of the Acetic Acid Moiety: This can be done through a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions might target the fluorophenyl group or the pyrrole ring, leading to various reduced forms.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 2-(4-Fluorophenyl)-2-(1h-pyrrol-1-yl)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the pyrrole ring might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(1h-pyrrol-1-yl)acetic acid
  • 2-(4-Bromophenyl)-2-(1h-pyrrol-1-yl)acetic acid
  • 2-(4-Methylphenyl)-2-(1h-pyrrol-1-yl)acetic acid

Uniqueness

2-(4-Fluorophenyl)-2-(1h-pyrrol-1-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds, making them more resistant to degradation in biological systems.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-pyrrol-1-ylacetic acid

InChI

InChI=1S/C12H10FNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h1-8,11H,(H,15,16)

InChI Key

VDDOPJCLJUIHAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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